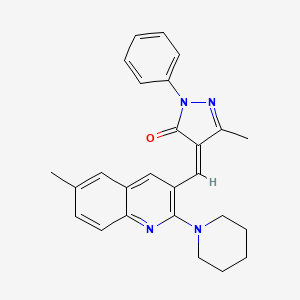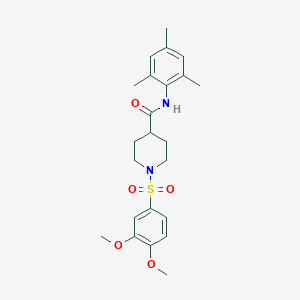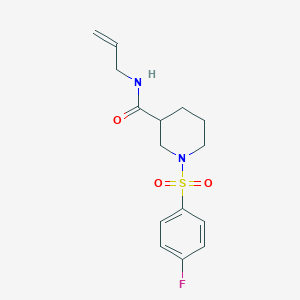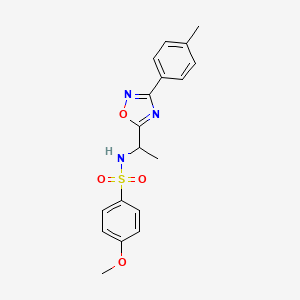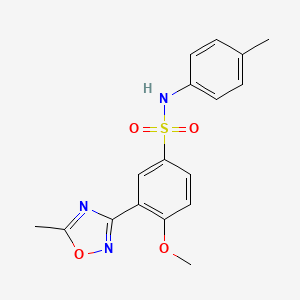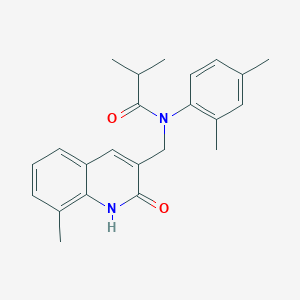![molecular formula C24H26N2O5S B7702416 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide CAS No. 5678-34-2](/img/structure/B7702416.png)
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as APBSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APBSA is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline.
作用機序
The mechanism of action of APBSA is not fully understood. However, it is believed that APBSA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APBSA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
APBSA has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, APBSA has been shown to have anti-inflammatory and antioxidant properties. Additionally, APBSA has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using APBSA in lab experiments is its high potency and selectivity. APBSA has been shown to be effective at low concentrations, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using APBSA in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on APBSA. One area of research is the development of more efficient synthesis methods for APBSA that can yield higher purity and higher yields. Additionally, further studies are needed to elucidate the mechanism of action of APBSA and to identify the specific enzymes that are targeted by APBSA. Finally, there is a need for more in vivo studies to determine the potential therapeutic applications of APBSA in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, or APBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. APBSA has been shown to have anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using APBSA in lab experiments, its high potency and selectivity make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. There are several future directions for research on APBSA, including the development of more efficient synthesis methods and further studies to elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of APBSA involves the reaction of 3-acetylbenzenesulfonyl chloride with N-(2-phenylethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been optimized to yield high purity APBSA with good yields.
科学的研究の応用
APBSA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. APBSA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, APBSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-13-14-23(31-2)22(17-20)25-24(27)18-26(16-15-19-9-5-3-6-10-19)32(28,29)21-11-7-4-8-12-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJZRMXAFQPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360500 |
Source


|
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5678-34-2 |
Source


|
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



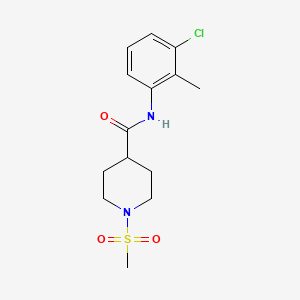

![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

